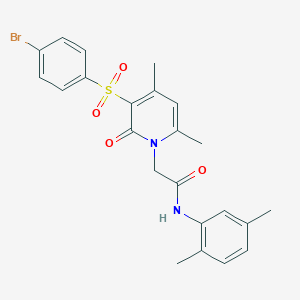

![molecular formula C22H19NO4 B2640052 Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate CAS No. 2288032-83-5](/img/structure/B2640052.png)

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate is a chemical compound. It is related to ethyl phenoxyacetate, which is a 2-phenoxyacetic acid ethyl ester . Ethyl phenoxyacetate is a colorless liquid with a pleasant odor .

Synthesis Analysis

The synthesis of Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate and related compounds involves many chemical techniques and computational chemistry applications . These techniques are used to study the utilization of drugs and their biological effects .Molecular Structure Analysis

The molecular structure of Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate are part of the process of synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .Physical And Chemical Properties Analysis

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate is related to ethyl phenoxyacetate, which has a molecular weight of 180.20324000 and a formula of C10 H12 O3 . It is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Scientific Research Applications

- Application : Researchers at Purdue University have developed a patent-pending technology called RPOC (real-time precision opto-control). Using a laser-based approach, RPOC allows site-specific and chemical-specific control of processes within live cells . This technology has applications in biological and pharmaceutical research.

- Advantages : RPOC enables precise manipulation of chemical reactions inside cells at specific locations, potentially revolutionizing drug discovery .

- Unique Feature : Unlike traditional confocal microscopes, it offers opto-control capability, allowing researchers to precisely control chemical processes within cells .

- Project : Peking University Third Hospital has launched a research project focused on digital orthopedic innovation. The compound’s properties may contribute to advancements in this field .

Cellular Opto-Control for Drug Discovery

Biological Imaging Enhancement

Orthopedic Technology Enhancement

Superalloy Fusion Welding

Future Directions

properties

IUPAC Name |

ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-2-26-22(25)15-27-19-8-5-7-17(14-19)21(24)13-12-18-11-10-16-6-3-4-9-20(16)23-18/h3-14H,2,15H2,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSKGSFIJSXQK-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)C=CC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)/C=C/C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-[(E)-3-quinolin-2-ylprop-2-enoyl]phenoxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)

![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)

![ethyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2639990.png)

![3-[(4-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2639991.png)